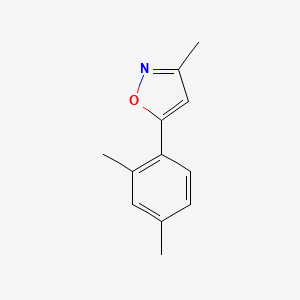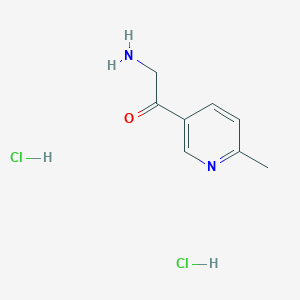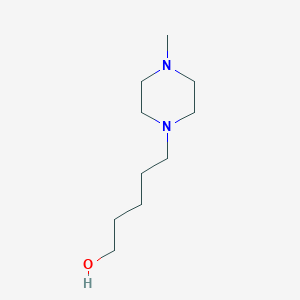
5-(4-Methyl-1-piperazinyl)-1-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-1-piperazinyl)-1-pentanol is an organic compound that features a piperazine ring substituted with a methyl group and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1-piperazinyl)-1-pentanol typically involves the reaction of 4-methylpiperazine with 1-pentanol under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of the pentanol chain . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process might include additional steps such as purification through crystallization or distillation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1-piperazinyl)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the piperazine ring.
Scientific Research Applications
5-(4-Methyl-1-piperazinyl)-1-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving cell permeability and interactions with biological membranes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1-piperazinyl)-1-pentanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially affecting their function. The hydroxyl group in the pentanol chain can also participate in hydrogen bonding, influencing the compound’s overall activity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but without the pentanol chain.
4-Methylpiperazine: Similar to 5-(4-Methyl-1-piperazinyl)-1-pentanol but lacks the pentanol chain.
1-Pentanol: A simple alcohol with a pentanol chain but without the piperazine ring.
Uniqueness
This compound is unique due to the combination of the piperazine ring and the pentanol chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds like piperazine or 1-pentanol.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h13H,2-10H2,1H3 |
InChI Key |
AWXNVEJQJAYQQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


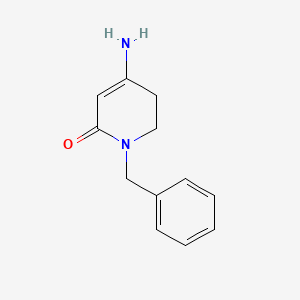
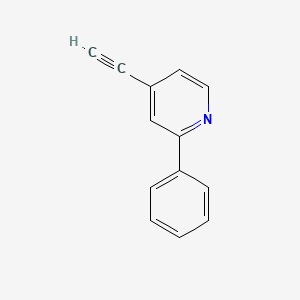
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
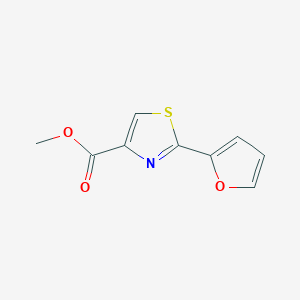
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
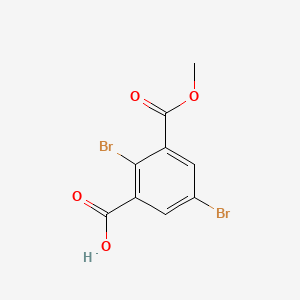

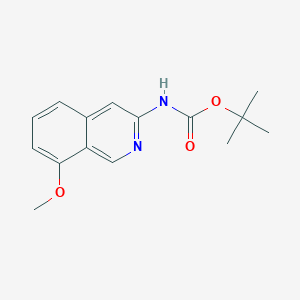
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
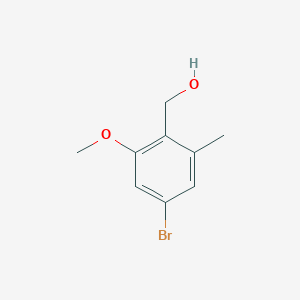
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
